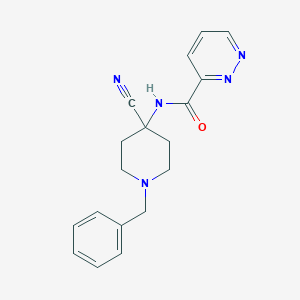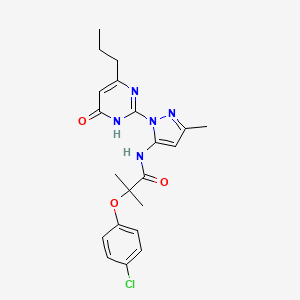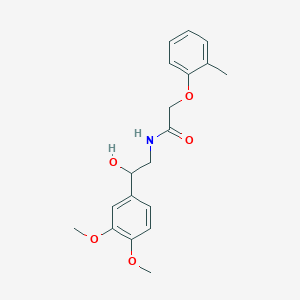
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a pentadecapeptide consisting of 15 amino acids, with a molecular weight of 1419.5355 g/mol. It has been found to have a wide range of beneficial effects on various physiological systems, including the gastrointestinal tract, central nervous system, cardiovascular system, and musculoskeletal system.
作用机制
The exact mechanism of action of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to stimulate the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to promote wound healing, reduce inflammation, and improve tissue repair in various animal models. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has also been found to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury. Additionally, N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have cardioprotective effects, improving cardiac function and reducing the risk of heart failure.
实验室实验的优点和局限性
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive peptide that can be synthesized in large quantities. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is also highly bioavailable, meaning that it can be easily absorbed and distributed throughout the body. However, one limitation of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
未来方向
There are several potential future directions for research on N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide. One area of interest is the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of inflammatory bowel disease (IBD). N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have anti-inflammatory effects in the gastrointestinal tract, and several studies have suggested that it may be effective in treating IBD in animal models. Another area of interest is the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of musculoskeletal injuries. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to promote tissue repair and reduce inflammation in the musculoskeletal system, and several studies have suggested that it may be effective in treating injuries such as tendonitis and muscle strains. Finally, there is interest in exploring the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have neuroprotective effects and may be effective in preventing or slowing the progression of these disorders.
合成方法
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
科学研究应用
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various animal models. It has been found to have a wide range of beneficial effects, including promoting wound healing, reducing inflammation, and improving tissue repair. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has also been shown to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury.
属性
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c19-14-18(21-17(24)16-7-4-10-20-22-16)8-11-23(12-9-18)13-15-5-2-1-3-6-15/h1-7,10H,8-9,11-13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDDFDRLQDKCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC(=O)C2=NN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)



![N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2369847.png)

![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)




![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)
